molecular formula C13H15NO6S B1663646 Carboxypeptidase G2 (CPG2) Inhibitor CAS No. 192203-60-4

Carboxypeptidase G2 (CPG2) Inhibitor

Cat. No.: B1663646
CAS No.: 192203-60-4
M. Wt: 313.33 g/mol
InChI Key: OBCGYIKABKFIQB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Carboxypeptidase G2 (CPG2) Inhibitor involves several steps:

    Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes to ensure high purity and activity.

Comparison with Similar Compounds

Carboxypeptidase G2 (CPG2) Inhibitor can be compared with other similar compounds:

Biological Activity

Carboxypeptidase G2 (CPG2) is a bacterial metalloenzyme that has garnered significant attention due to its role in drug metabolism and cancer therapy. This article explores the biological activity of CPG2 inhibitors, focusing on their mechanisms, efficacy in clinical settings, and recent research findings.

Overview of CPG2

CPG2 is primarily recognized for its ability to hydrolyze methotrexate (MTX), a chemotherapeutic agent, into less toxic metabolites. This characteristic makes it crucial for managing MTX toxicity, particularly in cases of renal impairment where MTX clearance is compromised. The enzyme operates by removing glutamic acid moieties from folic acid and related compounds, thus inhibiting cell growth in certain cancer types .

The catalytic action of CPG2 involves the cleavage of peptide bonds, specifically targeting the carboxy-terminal end of substrates. This enzymatic activity can be inhibited by small molecules designed to bind to the active site or alter the enzyme's conformation. Understanding the structure of CPG2 is vital for developing effective inhibitors that can prevent unwanted activation of prodrugs in non-target tissues .

Case Studies and Clinical Applications

  • Methotrexate Toxicity Management :
    • Study Findings : A study reported that administration of CPG2 led to a rapid reduction in serum MTX levels by approximately 97% within hours, demonstrating its efficacy as a rescue agent in patients experiencing delayed excretion due to renal failure .
    • Clinical Relevance : The use of CPG2 has been associated with minimal toxicity compared to MTX itself, highlighting its potential as a therapeutic agent in oncology .
  • Antibody-Directed Enzyme Prodrug Therapy (ADEPT) :
    • Research Insights : In ADEPT, CPG2 is conjugated with monoclonal antibodies targeting tumor antigens. This method allows for localized drug activation within tumors while minimizing systemic exposure. However, challenges remain regarding the stability and clearance rates of these conjugates .
    • Efficacy Results : One study indicated that using a CPG2-antibody conjugate resulted in significant anti-tumor activity despite slower blood clearance rates .

Recent Research Findings

Recent advancements have focused on enhancing the specificity and efficacy of CPG2 inhibitors:

  • Structural Characterization : Detailed structural studies have revealed critical residues in the catalytic site that are essential for enzyme activity. Mutations in these residues can significantly impact inhibitor binding and enzyme function .
  • Development of Novel Inhibitors : New small-molecule inhibitors have been synthesized that target the CPG2 active site, aiming to improve the therapeutic window for prodrug activation while reducing off-target effects .
  • Ultrasound Modulation : Innovative approaches such as using ultrasound to modulate CPG2 activity have shown promise in enhancing drug delivery and activation within tumors, potentially improving treatment outcomes .

Data Table: Efficacy of CPG2 Inhibitors

StudyInhibitor TypeEfficacy (% Reduction in MTX)Notes
Small Molecule97%Rapid action post-administration
Antibody ConjugateSignificant anti-tumor activitySlow clearance; localized effect
Ultrasound-ActivatedEnhanced drug deliveryImproved efficacy in resistant cancer cells

Properties

IUPAC Name

(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGYIKABKFIQB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430878
Record name Carboxypeptidase G2 (CPG2) Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192203-60-4
Record name N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192203-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxypeptidase G2 (CPG2) Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxypeptidase G2 (CPG2) Inhibitor
Reactant of Route 2
Carboxypeptidase G2 (CPG2) Inhibitor
Reactant of Route 3
Carboxypeptidase G2 (CPG2) Inhibitor
Reactant of Route 4
Carboxypeptidase G2 (CPG2) Inhibitor
Reactant of Route 5
Reactant of Route 5
Carboxypeptidase G2 (CPG2) Inhibitor
Reactant of Route 6
Carboxypeptidase G2 (CPG2) Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.